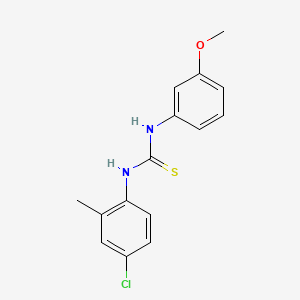![molecular formula C11H14BrClN2O B5800979 5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BDCDEB and belongs to the class of benzamide derivatives.
Mécanisme D'action
The mechanism of action of BDCDEB involves the inhibition of the above-mentioned enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin. This, in turn, results in the alleviation of symptoms associated with neurological disorders. BDCDEB has also been found to exhibit antioxidant and anti-inflammatory activities, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDCDEB has been shown to exhibit both central and peripheral effects. In animal studies, it has been found to improve cognitive function, reduce motor deficits, and attenuate neuroinflammation. BDCDEB has also been shown to reduce oxidative stress and lipid peroxidation in the brain, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, BDCDEB has been found to exhibit cardioprotective effects by reducing the levels of pro-inflammatory cytokines and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDCDEB in lab experiments is its high potency and selectivity towards the target enzymes. This allows for the use of lower concentrations of the compound, which reduces the risk of toxicity and side effects. However, one of the limitations of using BDCDEB is its poor water solubility, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of BDCDEB. One potential direction is the optimization of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. Another direction is the investigation of its potential applications in other disease areas, such as cancer and inflammation. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, could enhance the bioavailability and therapeutic efficacy of BDCDEB.
Méthodes De Synthèse
The synthesis of BDCDEB involves the reaction of 5-bromo-2-chlorobenzoic acid with N,N-dimethyl-2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
BDCDEB has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitter levels and are involved in the pathogenesis of various neurological disorders. Therefore, BDCDEB has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O/c1-15(2)6-5-14-11(16)9-7-8(12)3-4-10(9)13/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGSDWFLEWXTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)



![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)